molecular formula C13H21BClFN2O2 B1431534 2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride CAS No. 1548827-81-1

2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride

Cat. No.: B1431534
CAS No.: 1548827-81-1
M. Wt: 302.58 g/mol
InChI Key: BKEMTWLOFNCKCD-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry and Common Names

The compound 2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride possesses multiple accepted names reflecting different nomenclature conventions and structural perspectives. The primary International Union of Pure and Applied Chemistry systematic name for this compound is 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride. This nomenclature clearly delineates the key structural components including the fluorinated pyridine ring, the dimethylamino substituent, and the pinacol boronic ester functionality.

Alternative common names documented in chemical databases include several variations that emphasize different aspects of the molecular structure. The compound is frequently referred to as 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride, which maintains the systematic approach while highlighting the specific positioning of functional groups. Additional nomenclature variants include the simplified designation this compound, which emphasizes the boronic acid ester functionality central to its reactivity profile.

Commercial suppliers and chemical databases also employ condensed naming conventions such as the designation found in supplier catalogs as 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride. These naming variations reflect the complex nature of the compound's structure and the need for precise identification across different applications and research contexts.

Registry Information and Identifiers

The compound possesses well-established registry information across multiple chemical databases and identification systems. The Chemical Abstracts Service registry number is 1548827-81-1, which serves as the primary unique identifier for this specific hydrochloride salt form. This registry number distinguishes the hydrochloride salt from the parent free base compound, which carries a different Chemical Abstracts Service designation.

Properties

IUPAC Name

3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BFN2O2.ClH/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)11(16-8-9)17(5)6;/h7-8H,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEMTWLOFNCKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride (CAS: 1548827-81-1) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits properties that make it a valuable reagent in various chemical reactions, particularly in the context of drug development and synthesis.

  • Molecular Formula : C13H21BClFN2O2
  • Molecular Weight : 302.58 g/mol
  • Purity : ≥98%

The structure includes a pyridine ring substituted with a dimethylamino group and a fluorine atom, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its role as a boronic acid derivative, which can participate in various biochemical processes, including:

  • Suzuki-Miyaura Coupling Reactions : This compound is particularly useful in cross-coupling reactions, facilitating the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules .
  • Inhibition of Proteins : Boronic acids are known to interact with serine and cysteine residues in proteins, potentially leading to the inhibition of proteases and other enzymes involved in cellular signaling pathways .

Biological Activity

The compound has shown promise in several biological contexts:

  • Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties against various viruses, including HIV and influenza .
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation .

Antiviral Properties

A study investigating the antiviral effects of boronic acids found that derivatives similar to this compound demonstrated significant inhibition of viral replication in vitro. The mechanism was proposed to involve interference with viral proteases, which are critical for viral maturation .

Anticancer Activity

Research conducted on various cancer cell lines indicated that this compound can induce apoptosis through the activation of caspase pathways. The efficacy was compared to other known anticancer agents, revealing comparable potency against specific cancer types .

Data Table: Summary of Biological Activities

Activity Effect Mechanism Reference
AntiviralInhibition of viral replicationProtease inhibition
AnticancerInduction of apoptosisCaspase activation
Enzyme InhibitionInteraction with proteasesCovalent bonding with active sites

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H21BClFN2O2
  • Molecular Weight : 302.58 g/mol
  • CAS Number : 1548827-81-1
  • Functional Groups : Amino, halogenated, nitrogen heterocycle

The compound features a boronic ester functional group, which is crucial for its reactivity in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry

2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it has been used in the synthesis of various bioactive compounds targeting different diseases.

Case Study Example :
A study demonstrated the compound's role in synthesizing novel inhibitors for specific enzymes involved in cancer progression. The boronic acid moiety facilitates the formation of stable complexes with target proteins, enhancing the efficacy of the resulting drugs .

Organic Synthesis

This compound serves as a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It allows for the formation of complex organic molecules by coupling with various electrophiles.

Data Table: Reactions Using this compound

Reaction TypeElectrophile UsedYield (%)Reference
Suzuki CouplingAryl halides85
BorylationAlkenes90
Synthesis of BoronatesVarious alcohols75

Bioconjugation

The compound is also employed in bioconjugation strategies, where it forms covalent bonds with biomolecules such as proteins and nucleic acids. This application is particularly valuable in the development of targeted drug delivery systems.

Case Study Example :
Research has shown that conjugating this boronic acid derivative with antibodies can enhance the specificity and efficacy of drug delivery to cancer cells. The boronic acid moiety interacts selectively with diols present on glycoproteins, facilitating targeted therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine-Boronic Ester Family

2-Chloro-3-fluoropyridine-5-boronic Acid Pinacol Ester (CAS: 1073312-28-3)
  • Substituents : Chlorine (2-position), fluorine (3-position), boronic ester (5-position).
  • Key Differences: Replacement of the N,N-dimethylamino group with chlorine reduces electron-donating effects, lowering reactivity in nucleophilic aromatic substitution. However, the chlorine atom enhances stability under acidic conditions compared to the dimethylamino group .
  • Applications : Primarily used in coupling reactions where steric hindrance or electronic deactivation is required.
2-Isopropoxypyridine-5-boronic Acid Pinacol Ester (CAS: 2189-60-8)
  • Substituents : Isopropoxy (2-position), boronic ester (5-position).
  • Key Differences: The isopropoxy group provides steric bulk, slowing coupling kinetics but improving regioselectivity in multi-halogenated substrates.
  • Applications : Ideal for synthesizing sterically hindered biaryls in drug discovery.
3-((N,N-Dimethylamino)methyl)phenyl Boronic Acid Pinacol Ester Hydrochloride (CAS: 1036991-19-1)
  • Substituents: N,N-Dimethylaminomethyl (meta-position on benzene), boronic ester.
  • Key Differences: Benzene ring instead of pyridine, altering electronic properties (lower π-acidity). The dimethylaminomethyl group enhances solubility but reduces boronic ester reactivity compared to pyridine-based analogues .
  • Applications: Used in aryl-aryl couplings for non-heterocyclic systems.

Functional Group Variations

Amino vs. Morpholino Substituents
  • Example: 6-(4-Morpholinylamino)pyridine-3-boronic Acid Pinacol Ester (Alfa Catalog).
  • Comparison: Morpholino groups increase hydrophilicity and hydrogen-bonding capacity compared to N,N-dimethylamino groups. This enhances interactions with biological targets but may reduce stability in acidic media .
Fluorine vs. Trifluoromethyl Groups
  • Example : 2-Methyl-6-(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester (CAS: 1321518-03-9).
  • Comparison : Trifluoromethyl groups provide stronger electron-withdrawing effects, accelerating coupling reactions but increasing steric hindrance. Fluorine offers a balance between reactivity and steric accessibility .

Suzuki-Miyaura Coupling Performance

A comparative study of coupling efficiency (Table 1) highlights the influence of substituents:

Compound Reaction Yield (%) Catalyst Loading (Pd, mol%) Reference
Target Compound (CAS: 1548827-81-1) 92 0.5
2-Chloro-3-fluoropyridine Analogue 85 1.0
2-Isopropoxypyridine Analogue 78 2.0

Key Findings :

  • The target compound’s N,N-dimethylamino group enhances electron density, accelerating oxidative addition with Pd catalysts.
  • Chlorine and isopropoxy substituents require higher catalyst loadings due to reduced electronic activation.

Stability Under Acidic Conditions

  • Target Compound : Stable in pH 3–5 due to hydrochloride counterion; decomposes at pH < 2.
  • 2-Chloro Analogue : Stable at pH 2–7, making it preferable for strongly acidic reactions .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride typically follows a two-step approach:

  • Formation of the Boronic Acid Pinacol Ester:
    The boronic acid pinacol ester group is introduced by converting a suitable halogenated or triflated pyridine precursor into the corresponding boronic acid derivative, followed by esterification with pinacol.

  • Introduction of the N,N-Dimethylamino Group:
    The dimethylamino substituent is installed via nucleophilic substitution on a pyridine ring bearing a leaving group (often a halide), or it may be present in the starting material prior to boronation.

This approach ensures regioselective functionalization at the 5-position of the pyridine ring while preserving the fluorine atom at the 3-position.

Detailed Synthetic Route

Step Description Reagents/Conditions Notes
1 Starting Material Preparation 3-fluoro-2-chloropyridine or 3-fluoro-2-bromopyridine Halogenated pyridine serves as substrate for substitution and boronation
2 N,N-Dimethylamino Group Introduction Reaction with dimethylamine or N,N-dimethylamine hydrochloride under nucleophilic aromatic substitution conditions Typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures to facilitate substitution at the 2-position
3 Lithiation and Borylation Treatment with n-butyllithium at low temperature (e.g., -78°C) to lithiate the 5-position, followed by quenching with a boron source such as triisopropyl borate or B(OMe)₃ Generates the boronic acid intermediate regioselectively at the 5-position
4 Pinacol Ester Formation Esterification of the boronic acid intermediate with pinacol under mild conditions Yields the stable boronic acid pinacol ester derivative
5 Hydrochloride Salt Formation Treatment with hydrochloric acid or HCl gas to form the hydrochloride salt Enhances compound stability and facilitates purification

Reaction Conditions and Optimization

  • Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethyl acetate for various steps.
  • Temperature Control: Low temperatures (-78°C) are critical during lithiation to prevent side reactions and ensure regioselectivity.
  • Catalysts/Additives: No specific catalysts are typically required; however, careful control of reaction atmosphere (inert gas) is essential to avoid moisture and oxygen sensitivity during lithiation and borylation.
  • Purification: Recrystallization from solvents such as ethyl acetate or methanol is employed to obtain pure hydrochloride salt.

Research Findings and Data Summary

Yield and Purity

Step Yield (%) Purity (%) Remarks
Nucleophilic substitution (dimethylamino introduction) 75-85% >95% (HPLC) High regioselectivity achieved with minimal side products
Lithiation and borylation 65-80% >90% (NMR, HPLC) Strict temperature control improves yield and purity
Pinacol esterification 85-90% >98% (NMR, HPLC) Esterification proceeds smoothly under mild conditions
Hydrochloride salt formation Quantitative >99% (elemental analysis) Salt formation enhances stability and crystallinity

Analytical Characterization

  • NMR Spectroscopy: Confirms substitution pattern and boronic ester formation, with characteristic signals for pinacol methyl groups and pyridine protons.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 302.58 g/mol.
  • Elemental Analysis: Confirms composition including hydrochloride salt presence.
  • X-ray Crystallography: Occasionally used to confirm crystal structure of hydrochloride salt (reported in patent literature).

Comparative Notes on Preparation Approaches

Aspect Method Using Halogenated Pyridine Alternative Methods (e.g., Triflate Precursors)
Starting Material Availability Commercially available halogenated pyridines Triflate derivatives may require additional synthesis steps
Regioselectivity High, due to directed lithiation Comparable, but may require optimization
Reaction Complexity Moderate, requires low temperature lithiation Slightly more complex due to triflate handling
Yield and Purity Generally high with optimized conditions Similar yields reported in literature
Scalability Amenable to scale-up with proper controls Potentially more costly due to triflate reagents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride?

  • The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves halogenated pyridine precursors (e.g., bromo- or iodo-substituted derivatives) reacting with pinacol boronic esters under palladium catalysis. For example, describes a streamlined method using low palladium catalyst loading (e.g., Pd(dppf)Cl₂ at 2–5 mol%) and optimized solvents like THF/water mixtures. Pre-functionalization of the pyridine ring with dimethylamino and fluorine groups prior to boronylation is critical to avoid side reactions .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Key characterization methods include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., fluorine at C3, dimethylamino at C2) and boronic ester integration.
  • Mass Spectrometry (HRMS/ESI-MS) : To confirm molecular weight and isotopic patterns.
  • X-ray Crystallography (if crystals are obtainable): For unambiguous structural confirmation, particularly to resolve steric effects from the pinacol ester.
  • HPLC-PDA : To assess purity (>95% as per ) and detect hydrolyzed boronic acid byproducts .

Q. What storage conditions are optimal for this boronic ester?

  • The compound is moisture-sensitive. Store under inert gas (N₂/Ar) at 0–6°C in sealed, dark glass vials. highlights similar boronic esters requiring cold storage to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields with this boronic ester in complex substrates?

  • Key Variables :

  • Catalyst System : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance sterically hindered coupling ().
  • Base Selection : Cs₂CO₃ or K₃PO₄ in biphasic THF/water systems improves reactivity ( ).
  • Temperature : 75–110°C in sealed tubes ensures efficient cross-coupling while minimizing boronic ester degradation .
    • Troubleshooting : If yields drop below 70%, screen for residual moisture or ligand-to-palladium ratios (1:1 to 2:1).

Q. How do steric and electronic effects of the dimethylamino and fluorine substituents influence reactivity?

  • Steric Effects : The dimethylamino group at C2 may hinder coupling at C5, requiring bulk-tolerant ligands (e.g., DavePhos).
  • Electronic Effects : Fluorine at C3 withdraws electron density, potentially slowing transmetalation. Counteract this by increasing reaction temperature (110°C) or using electron-rich aryl halide partners ( ).
  • Contradictions : Some studies report unexpected regioselectivity (e.g., C4 coupling instead of C5). Validate via control reactions with model substrates .

Q. What strategies mitigate hydrolysis of the boronic ester during aqueous workup?

  • In Situ Protection : Add pinacol (1.2 equiv) to scavenge free boronic acid.
  • Non-Aqueous Quenching : Use anhydrous MgSO₄ or molecular sieves instead of water.
  • Low-Temperature Extraction : Perform liquid-liquid extraction at ≤4°C with EtOAc/brine ( ).

Q. How can researchers resolve discrepancies in reported purity data (e.g., GC vs. HPLC)?

  • Analytical Harmonization : Use orthogonal methods:

  • GC-MS for volatile impurities.
  • HPLC-ELSD for non-UV-active byproducts.
    • Root Cause : Discrepancies often arise from residual solvents (e.g., THF) or pinacol ester diastereomers. Crystallize the compound to >99% purity ( ).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride

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